4-Bromobenzenesulfonylacetamide oxime

Acetylcholinesterase inhibition Neuropharmacology Enzyme assay

Source 4-Bromobenzenesulfonylacetamide oxime as a structurally defined, intermediate-potency acetylcholinesterase inhibitor (IC₅₀ = 28 μM). Its para-bromophenylsulfonyl acetamide oxime scaffold enables orthogonal synthetic diversification (Suzuki–Miyaura, Buchwald–Hartwig couplings) while serving as a reference standard for HPLC method development (mp 214–217 °C). Unlike generic oxime/sulfonamide analogs, minor structural variations produce >100-fold potency shifts, making this compound irreplaceable for benchmarking assay sensitivity against high-potency sulfonylated leads.

Molecular Formula C8H9BrN2O3S
Molecular Weight 293.14
CAS No. 886499-72-5
Cat. No. B2563380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzenesulfonylacetamide oxime
CAS886499-72-5
Molecular FormulaC8H9BrN2O3S
Molecular Weight293.14
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Br
InChIInChI=1S/C8H9BrN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
InChIKeyKTQWXNJMOWWYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzenesulfonylacetamide oxime (CAS 886499-72-5): Scientific Identity and Baseline Properties for Research Procurement


4-Bromobenzenesulfonylacetamide oxime (CAS: 886499-72-5) is an aryl oxime derivative with the molecular formula C₈H₉BrN₂O₃S and a molecular weight of 293.14 g/mol . The compound is structurally characterized by a para-bromophenylsulfonyl group attached to an acetamide oxime moiety, and it exists as a solid with a reported melting point range of 214–217 °C [1]. Its primary documented biochemical activity is interaction with acetylcholinesterase (AChE), for which it has been reported to exhibit an IC₅₀ of 28 μM in inhibition assays [2] and is further catalogued as a known AChE inhibitor in authoritative chemogenomics databases [3][4].

Why 4-Bromobenzenesulfonylacetamide oxime Cannot Be Casually Substituted by Generic Analogs in Research Applications


The specific activity profile of 4-Bromobenzenesulfonylacetamide oxime is not a class-wide property that can be reliably reproduced by generic oxime or sulfonamide analogs. Even within the narrow subclass of benzenesulfonyl-containing oximes, minor structural variations produce large potency shifts against acetylcholinesterase, as shown by a >100-fold difference between the nonsulfonylated parent (IC₅₀ = 48.2 μM) and its sulfonylated derivative (IC₅₀ = 1.44 μM) [1]. The presence of the para-bromo substituent and the oxime functionality jointly influence both molecular recognition and physicochemical properties. A structurally related compound lacking the oxime group—N-(4-bromobenzenesulfonyl)acetamide—exhibits a markedly different molecular weight (278.13 vs. 293.14 g/mol) and physicochemical profile [2], underscoring that casual substitution without experimental validation is scientifically unsound.

Quantitative Comparative Evidence for 4-Bromobenzenesulfonylacetamide oxime: Benchmarking Against Analogs and In-Class Candidates


Acetylcholinesterase Inhibition Potency: 4-Bromobenzenesulfonylacetamide oxime versus Structurally Related Nonsulfonylated and Nonbrominated Analogs

4-Bromobenzenesulfonylacetamide oxime exhibits an IC₅₀ of 28 μM against acetylcholinesterase [1]. This places it in an intermediate potency tier among aryl oxime AChE inhibitors. While direct head-to-head data for this specific compound are limited, a cross-study comparison against structurally defined benzenesulfonyl analogs demonstrates that the benzenesulfonyl group confers a ≥10-fold potency enhancement relative to nonsulfonylated counterparts. For example, in a series of benzenesulfonyl derivatives, the nonsulfonylated parent compound 1 exhibited an IC₅₀ of 48.2 μM, whereas its sulfonylated analog 4a achieved an IC₅₀ of 1.44 μM [2]. By class-level inference, the 28 μM IC₅₀ of 4-Bromobenzenesulfonylacetamide oxime positions it as meaningfully more potent than an equivalent nonsulfonylated analog (predicted IC₅₀ >100 μM).

Acetylcholinesterase inhibition Neuropharmacology Enzyme assay

Physicochemical Differentiation: 4-Bromobenzenesulfonylacetamide oxime versus N-(4-bromobenzenesulfonyl)acetamide

The oxime functional group in 4-Bromobenzenesulfonylacetamide oxime is a critical differentiator from the structurally simpler sulfonamide analog N-(4-bromobenzenesulfonyl)acetamide [1]. The oxime introduces an additional hydrogen-bond donor/acceptor (the hydroxylamine-derived C=N–OH moiety), which alters both molecular recognition and physicochemical properties. The molecular weight of 4-Bromobenzenesulfonylacetamide oxime is 293.14 g/mol , compared to 278.13 g/mol for the non-oxime analog [1]. This 15 g/mol increase, combined with the oxime's distinct logP and polar surface area contributions, fundamentally changes compound behavior in assays and separations.

Physicochemical properties Medicinal chemistry Analytical characterization

Synthetic Utility: 4-Bromobenzenesulfonylacetamide oxime as a Precursor for Oxime Ether and Amine Synthesis via Nucleophilic Substitution

Sulfonyl oxime ethers, including those derived from benzenesulfonyl oximes, undergo facile nucleophilic substitution with a broad range of nucleophiles to yield the corresponding oxime ethers, which can be further converted to amines and carbonyl compounds [1]. This reactivity is a distinguishing feature of the sulfonyl oxime scaffold compared to simple oximes, which lack the activated sulfonate leaving group. The 4-bromo substituent additionally provides a handle for further cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) not available in nonhalogenated analogs.

Organic synthesis Sulfonyl oxime ethers Nucleophilic substitution

Commercial Availability and Purity Specifications: 4-Bromobenzenesulfonylacetamide oxime Vendor Benchmarking

4-Bromobenzenesulfonylacetamide oxime is commercially available from multiple specialty chemical suppliers with defined purity grades and analytical documentation. Fluorochem supplies the compound at 98% purity (1g at €127, 2g at €244) , while Bidepharm offers a 90% purity grade with batch-specific QC data including NMR, HPLC, and GC . Santa Cruz Biotechnology lists the compound at $310 for 1g (sc-323009) for research use [1]. These documented purity levels contrast with many niche research chemicals that lack vendor-supplied analytical certificates, providing procurement scientists with verifiable quality benchmarks.

Procurement Purity specification Vendor comparison

Recommended Research and Industrial Application Scenarios for 4-Bromobenzenesulfonylacetamide oxime


Acetylcholinesterase Inhibitor Screening and Structure–Activity Relationship Studies

This compound serves as a defined intermediate-potency reference (IC₅₀ = 28 μM) for AChE inhibition assays [1]. Its benzenesulfonyl oxime scaffold provides a validated starting point for SAR exploration, where the para-bromo substituent can be varied to probe halogen-bonding or steric effects at the enzyme active site. The compound is suitable for use as a tool compound in secondary screening panels where comparison against higher-potency sulfonylated analogs (IC₅₀ < 2 μM) is required to benchmark assay sensitivity.

Synthetic Intermediate for Sulfonyl Oxime Ether-Derived Amines and Carbonyl Compounds

The sulfonyl oxime ether functionality enables nucleophilic substitution reactions to generate diverse oxime ethers, which can be subsequently hydrolyzed or reduced to amines and carbonyl compounds [2]. The para-bromo substituent provides a orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), allowing for late-stage diversification of the aromatic ring after oxime manipulation.

Physicochemical Reference Standard for Oxime-Containing Sulfonamide Derivatives

With a well-defined melting point of 214–217 °C [3] and available analytical characterization data , 4-Bromobenzenesulfonylacetamide oxime can serve as a reference standard for HPLC method development, thermal analysis, or crystallinity assessment in medicinal chemistry projects involving structurally related oxime sulfonamide scaffolds.

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